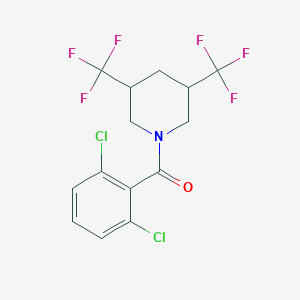

1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine

CAS No.: 2059278-50-9

Cat. No.: VC4229852

Molecular Formula: C14H11Cl2F6NO

Molecular Weight: 394.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059278-50-9 |

|---|---|

| Molecular Formula | C14H11Cl2F6NO |

| Molecular Weight | 394.14 |

| IUPAC Name | [3,5-bis(trifluoromethyl)piperidin-1-yl]-(2,6-dichlorophenyl)methanone |

| Standard InChI | InChI=1S/C14H11Cl2F6NO/c15-9-2-1-3-10(16)11(9)12(24)23-5-7(13(17,18)19)4-8(6-23)14(20,21)22/h1-3,7-8H,4-6H2 |

| Standard InChI Key | ADRNKNURQCSXOY-UHFFFAOYSA-N |

| SMILES | C1C(CN(CC1C(F)(F)F)C(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F |

Introduction

Synthesis Methods

The synthesis of piperidine derivatives often involves multi-step reactions, including alkylation, acylation, and substitution reactions. For compounds like 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine, synthesis might involve the reaction of a piperidine ring with a dichlorobenzoyl chloride and subsequent introduction of trifluoromethyl groups.

Biological Activity

Piperidine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The presence of trifluoromethyl groups can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.

| Biological Activity | Potential Effects |

|---|---|

| Anticancer | Inhibition of cell growth or induction of apoptosis. |

| Antiviral | Interference with viral replication mechanisms. |

| Antibacterial | Disruption of bacterial cell wall synthesis or membrane function. |

Research Directions

Future research on 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) studies. These studies would help understand how modifications to the chemical structure affect its biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume